(2-Aminoethyl)(butan-2-yl)methylamine
Overview
Description
Scientific Research Applications
Application Summary
This compound has been used in the study of lung cancer metastasis . The research focused on identifying potential molecular targets for metastasis suppression .
Methods of Application
The study involved proteomic and bioinformatic analyses. Proteins were analyzed by proteomic inhibition, and protein-protein interaction (PPI) networks were created using the Search Tool for the Retrieval of Interacting Genes .
Results
The study identified 1,980 different proteins that were affected by the compound. Fifteen proteins were associated with cell adhesion, and six proteins were associated with cell migration . One protein, Nectin 2 (NECTIN2), was identified as a potential target for metastasis inhibition .
Biocatalysis
Application Summary
Short-chain chiral amines, such as (2-Aminoethyl)(butan-2-yl)methylamine, are key compounds in the chemical industry and precursors of various pharmaceuticals . Their chemo-biocatalytic production on a commercial scale is already established, mainly through lipase-catalyzed resolutions .
Methods of Application
The biocatalytic synthesis of these amines involves the use of amine dehydrogenases (AmDHs). Without any protein engineering, some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
Results
Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of certain amines .
Pharmaceuticals
Application Summary
Short-chain chiral amines, such as (2-Aminoethyl)(butan-2-yl)methylamine, are key compounds in the chemical industry and precursors of various pharmaceuticals . For example, the butan-2-amine substructure is present in the herbicide Bromacil and in the drug candidate XL888 .
Methods of Application
The production of these amines on a commercial scale is already established, mainly through lipase-catalyzed resolutions leading to ChiPros™ products . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs) .
Results
Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of certain amines .
properties
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(butan-2-yl)methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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